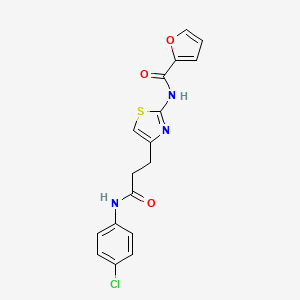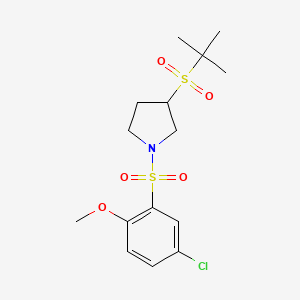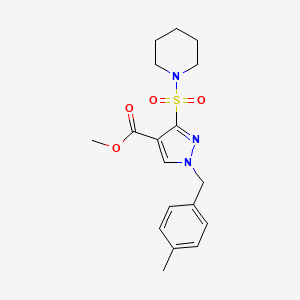![molecular formula C33H30N4O4S B2437782 4-[5-(3,4-Dimethoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-3-yl]-1,3-diphenylpyrazole CAS No. 402951-06-8](/img/structure/B2437782.png)
4-[5-(3,4-Dimethoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-3-yl]-1,3-diphenylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[5-(3,4-Dimethoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-3-yl]-1,3-diphenylpyrazole” is a complex organic molecule. It contains several functional groups, including a pyrazole ring, a sulfonyl group, and multiple phenyl rings .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a complex three-dimensional shape due to the presence of multiple rings .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the other reactants present. The functional groups in the molecule, such as the sulfonyl group and the phenyl rings, would play key roles in these reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure .
Scientific Research Applications
Corrosion Inhibition
Corrosion Inhibition Performance of Pyranopyrazole Derivatives : Pyranopyrazole derivatives exhibit significant inhibition efficiency against mild steel corrosion in acidic solutions. These inhibitors show increased efficiency with higher concentrations and demonstrate mixed-type inhibition characteristics. The adsorption of these compounds on mild steel surfaces follows the Langmuir adsorption isotherm, suggesting their potential as corrosion inhibitors in industrial applications (Yadav et al., 2016).
Fluorescent Probes
Fluorescent Molecular Probes Using Diphenyloxazoles : Diphenyloxazoles with specific modifications act as fluorescent solvatochromic dyes. These compounds, due to their strong solvent-dependent fluorescence, serve as ultra-sensitive fluorescent molecular probes for studying biological events and processes, indicating the utility of pyrazole derivatives in developing advanced fluorescent markers (Diwu et al., 1997).
Solid-State Structures
X-ray Crystallography of NH-Pyrazolium Salts : The crystal and molecular structures of NH-pyrazolium salts have been elucidated using X-ray analysis, highlighting the importance of pyrazole derivatives in understanding molecular interactions and structural chemistry (Foces-Foces et al., 1997).
Synthetic Chemistry
Synthetic Pathways to Pyrazoloquinolinones : The reaction of amino-pyrazoles with dimedone and benzaldehydes yields tricyclic pyrazoloquinolinones, showcasing the synthetic versatility of pyrazole derivatives and their potential in generating novel organic frameworks (Quiroga et al., 1998).
Anticancer and Anti-inflammatory Agents
Novel Pyrazolopyrimidines as Anticancer and Anti-inflammatory Agents : Synthesis of pyrazolopyrimidines derivatives highlights their application in medical chemistry as potential anticancer and anti-inflammatory compounds, demonstrating the therapeutic potential of pyrazole derivatives in drug development (Rahmouni et al., 2016).
VEGFR-2 Inhibition
Sulfonamide Derivatives with Anticancer Activity : Novel sulfonamides carrying a 3,4-dimethoxyphenyl moiety have been synthesized and shown to inhibit VEGFR-2 effectively. These compounds exhibit significant anticancer activity, underscoring the role of pyrazole derivatives in targeted cancer therapies (Ghorab et al., 2016).
Mechanism of Action
Target of Action
Similar pyrazoline derivatives have been reported to interact with enzymes such asacetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
It’s known that pyrazoline derivatives can affect the activity of ache . By inhibiting AchE, these compounds can affect normal nerve pulse transmission, leading to behavioral changes and body movement impairment .
Biochemical Pathways
It’s known that pyrazoline derivatives can influence the production of reactive oxygen species (ros) and malondialdehyde (mda), a biomarker for oxidative stress . This suggests that the compound may be involved in oxidative stress pathways.
Result of Action
Similar compounds have been reported to cause changes in behavior and body movement due to their effect on ache activity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[5-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-3-yl]-1,3-diphenylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N4O4S/c1-23-14-17-27(18-15-23)42(38,39)37-30(21-29(34-37)25-16-19-31(40-2)32(20-25)41-3)28-22-36(26-12-8-5-9-13-26)35-33(28)24-10-6-4-7-11-24/h4-20,22,30H,21H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMZWCTYAFIGPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=C(C=C3)OC)OC)C4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(3,4-Dimethoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-3-yl]-1,3-diphenylpyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-acetyl-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)benzenesulfonamide](/img/structure/B2437700.png)
![N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]cyclopentanecarboxamide](/img/structure/B2437701.png)
![3-(2-methoxyethyl)-1,7-dimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2437703.png)
![4-Phenyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole](/img/structure/B2437704.png)


![1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(phenylthio)propan-1-one](/img/structure/B2437709.png)

![3-(4-methoxybenzyl)-7-phenyl-2-((3-(trifluoromethyl)benzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2437713.png)


![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2437716.png)
![N-(4-fluorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2437717.png)
